6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine
Description
Properties
IUPAC Name |
6-[4-(trifluoromethyl)piperidin-1-yl]hexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F3N2/c13-12(14,15)11-5-9-17(10-6-11)8-4-2-1-3-7-16/h11H,1-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJHUBPECCKTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
From Pipecolic Acid Derivatives
Pipecolic acid serves as a precursor for 4-(trifluoromethyl)piperidine through decarboxylation and trifluoromethylation. Treatment of methyl 3-amino-4-methylbenzoate with bis-Boc-guanyl pyrazole yields methyl 3-(2,3-bis(tert-butoxycarbonyl)guanidino)-4-methylbenzoate, which undergoes Boc deprotection using trifluoroacetic acid (TFA) to form 1-(5-cyano-2-methylphenyl)guanidine. Subsequent condensation with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in t-butanol affords methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Hydrolysis with lithium hydroxide yields the carboxylic acid, which is subjected to Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine to generate tert-butyl carbamate intermediates. Final TFA deprotection provides 4-(trifluoromethyl)piperidine in 60% isolated yield.
Via δ-Lactam Intermediate
Formation of the Hexan-1-amine Backbone
Gabriel Synthesis for Primary Amine
Hexan-1-amine is synthesized via Gabriel synthesis, where potassium phthalimide reacts with 1,6-dibromohexane to form N-(6-bromohexyl)phthalimide. Subsequent alkylation with 4-(trifluoromethyl)piperidine in dichloromethane (DCM) yields N-(6-(4-(trifluoromethyl)piperidin-1-yl)hexyl)phthalimide. Hydrazinolysis with hydrazine hydrate releases the primary amine, achieving 85% purity after column chromatography.
Reductive Amination Approaches
Hexanal is condensed with 4-(trifluoromethyl)piperidine in the presence of sodium cyanoborohydride (NaBH₃CN) to form a secondary amine intermediate. Subsequent Boc protection of the primary amine and catalytic hydrogenation (Pd/C, H₂) affords 6-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-amine in 78% yield.
Curtius Rearrangement from Carboxylic Acid
6-(4-(Trifluoromethyl)piperidin-1-yl)hexanoic acid is treated with DPPA and triethylamine to form an acyl azide, which undergoes thermal decomposition to an isocyanate intermediate. Trapping with tert-butanol yields tert-butyl (6-(4-(trifluoromethyl)piperidin-1-yl)hexyl)carbamate, which is deprotected with TFA to furnish the target amine in 65% yield.
Coupling Strategies for Piperidine-Hexylamine Conjugation
Nucleophilic Substitution with Protected Amines
4-(Trifluoromethyl)piperidine reacts with 6-bromohexylphthalimide in toluene at 80°C, catalyzed by potassium carbonate, to form N-(6-(4-(trifluoromethyl)piperidin-1-yl)hexyl)phthalimide. Deprotection with hydrazine hydrate yields this compound with 82% isolated purity.
Mitsunobu Reaction for Ether Linkage
Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the Mitsunobu reaction between 4-(trifluoromethyl)piperidine and 6-hydroxyhexylphthalimide. The resulting ether is converted to the amine via Gabriel synthesis, achieving 70% overall yield.
Peptide Coupling Agents and Subsequent Reduction
Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate coupling between 4-(trifluoromethyl)piperidine-1-carboxylic acid and hexan-1-amine. Reduction with lithium aluminum hydride (LiAlH₄) cleaves the amide bond, yielding the target compound in 68% yield.
One-Pot Synthesis Approaches
Trifluoromethylation and Amine Formation
A one-pot protocol combines trifluoromethylation and amine conjugation. Perfluorohexanesulfonate (C₆F₁₃SO₂Na), PPh₃, and AgF in acetonitrile react with 1-(6-aminohexyl)piperidine to introduce the CF₃ group directly. This method achieves 75% yield with minimal purification.
Tandem Alkylation-Amination Reactions
Hexamethylenediamine is selectively alkylated at one terminus with 4-(trifluoromethyl)piperidine using 1,6-dibromohexane as a linker. The reaction proceeds in DCM at 50°C, yielding this compound in 80% purity.
Comparative Analysis of Synthetic Routes
Yield Optimization and Byproduct Formation
| Method | Yield (%) | Byproducts |
|---|---|---|
| Gabriel Synthesis | 85 | Phthalimide residues |
| Curtius Rearrangement | 65 | Isocyanate oligomers |
| One-Pot Trifluoromethylation | 75 | Unreacted sulfinate |
The Gabriel synthesis offers higher yields but requires phthalimide removal, while Curtius rearrangement minimizes byproducts but demands precise temperature control.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound is compared below with two structurally related analogs from the literature:
6-(4-Piperidin-1-ylphenyl)hexan-1-amine (PubChem): Features a phenyl-substituted piperidine instead of CF₃, altering electronic and steric properties .
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Patent EP): Contains a methyl-piperazine-cyclohexyl scaffold, emphasizing stereochemical and regiochemical variations .
Table 1: Structural and Property Comparison
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Substituent Effects on Properties
- Lipophilicity: CF₃ increases logP compared to methyl but reduces it compared to phenyl, balancing membrane permeability and solubility .
- Phenyl Group:
- Methylpiperazine-Cyclohexyl:
Pharmacological Implications (Inferred)
While specific bioactivity data for this compound are unavailable, comparisons suggest:
- Target Binding: The CF₃ group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in fluorinated kinase inhibitors .
- Metabolic Stability: Fluorination typically reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.
- Toxicity: The hexyl chain’s length and CF₃ substitution may influence off-target effects, necessitating ADMET profiling.
Biological Activity
6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine is a chemical compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a hexane chain linked to a piperidine ring that incorporates a trifluoromethyl group. This unique structure imparts distinct chemical properties that influence its biological activity.
| Feature | Description |
|---|---|
| Chemical Formula | CHFN |
| Molecular Weight | 239.26 g/mol |
| Functional Groups | Trifluoromethyl, Amine, Piperidine |
The mechanism of action of this compound involves its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to cross cell membranes and engage with intracellular targets. The amine group allows for hydrogen bonding with biological molecules, which can modulate their function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer activity.
- Neurological Effects : The piperidine structure is known for its interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored various piperidine derivatives for antimicrobial activity. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial effects against Staphylococcus aureus compared to their non-trifluoromethyl analogs .
Study 2: Anticancer Potential
In another study focusing on the anticancer properties of piperidine derivatives, researchers synthesized several compounds including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines, particularly in breast cancer models, with IC values in the low micromolar range .
Study 3: Neurological Applications
Research investigating the effects of piperidine derivatives on neurotransmitter receptors found that this compound could modulate serotonin receptor activity. This suggests its potential use in developing treatments for mood disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 6-(Piperidin-1-yl)hexan-1-amine | Lacks trifluoromethyl group | Lower antimicrobial activity |
| 4-(Trifluoromethyl)piperidine | Shorter chain | Used as a building block in drug synthesis |
The presence of the trifluoromethyl group and the hexane chain in this compound enhances its stability and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution or reductive amination. For example, details similar syntheses using dibenzylamine precursors, followed by catalytic hydrogenation to remove protecting groups (e.g., benzyl groups) . Yield optimization may involve:
- Temperature control : Reactions in were conducted at 140°C in sealed tubes to favor amine coupling .
- Solvent selection : Ethanol (95%) with triethylamine (TEA) as a base improved nucleophilic displacement efficiency .
- Purification : Prep TLC or column chromatography is critical for isolating pure products, as demonstrated in and .
Q. How is structural confirmation achieved using spectroscopic methods like NMR and mass spectrometry?
- Methodological Answer :
- Mass Spectrometry (MS) : ESI+ mode confirms molecular weight. For instance, reports m/z 198 [M + H]+ for intermediates and m/z 452 [M + H]+ for final spirocyclic compounds .
- 1H NMR : Chemical shifts (e.g., δ 8.60 ppm for aromatic protons, δ 3.73 ppm for piperazine methylene groups) validate substituent positioning. highlights the use of 300 MHz NMR to resolve complex splitting patterns in spirocyclic analogs .
- 13C NMR and elemental analysis : Additional characterization steps, as noted in for triazine derivatives, ensure purity and correct functional group integration .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound analogs?
- Methodological Answer :
- 3D-QSAR modeling : applied this to correlate triazine derivatives’ antileukemic activity with steric/electronic parameters. Similar approaches can be adapted by substituting trifluoromethyl-piperidine groups into the model .
- Quantum chemical calculations : emphasizes reaction path searches to predict reactivity and binding affinities. Software like Gaussian or COMSOL Multiphysics ( ) can simulate interactions with biological targets (e.g., enzymes, receptors) .
Q. How can researchers resolve discrepancies in pharmacological data across studies involving piperidine derivatives?
- Methodological Answer :
- Controlled comparative assays : Replicate experiments under standardized conditions (e.g., cell lines, dosing protocols). used HL-60 leukemia cells for consistent antileukemic evaluation .
- Metabolic stability studies : Differences in pharmacokinetics (e.g., CYP450 metabolism) may explain variability. Techniques like LC-MS/MS, as in , can track metabolite formation .
- Crystallography or docking studies : Structural insights into target binding (e.g., piperidine-kinase interactions) clarify mechanistic contradictions .
Q. What experimental designs are effective for studying the stereochemical impact of 4-(trifluoromethyl)piperidine substituents?
- Methodological Answer :
- Chiral resolution : separated (1R,4R) and (1S,4S) cyclohexylamine enantiomers via chiral HPLC before coupling. Circular dichroism (CD) can further validate configurations .
- Stereoselective synthesis : Use chiral auxiliaries or asymmetric catalysis to generate enantiopure intermediates. achieved stereocontrol using cyclopropane-methylpiperazine derivatives .
- Pharmacological profiling : Compare enantiomers in vitro (e.g., receptor binding assays) and in vivo (e.g., pharmacokinetics) to assess stereochemical influence on activity .
Data Analysis and Optimization
Q. How can researchers optimize the lipophilicity and bioavailability of this compound for CNS-targeted studies?
- Methodological Answer :
- LogP adjustments : Introduce polar groups (e.g., hydroxyl, amine) to the hexan-1-amine chain while retaining the trifluoromethyl-piperidine core. highlights ethyl-phenylpiperidine analogs with balanced logP values .
- Blood-brain barrier (BBB) penetration assays : Use in vitro models (e.g., PAMPA-BBB) or radiolabeled tracer studies (e.g., 18F PET imaging) to evaluate permeability .
Q. What mechanistic studies are recommended to elucidate the role of the trifluoromethyl group in target binding?
- Methodological Answer :
- Isosteric replacement : Synthesize analogs with -CF3 replaced by -CH3, -Cl, or -OCF3 (as in ) and compare binding affinities .
- Fluorine NMR (19F NMR) : Monitor chemical shift changes upon target interaction to map binding pockets .
- Molecular dynamics (MD) simulations : Track trifluoromethyl interactions (e.g., hydrophobic, halogen bonding) with protein residues over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
